molecular formula C10H19NO3 B13220074 Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate

Cat. No.: B13220074
M. Wt: 201.26 g/mol
InChI Key: OLDSJSGJDOHHTJ-UHFFFAOYSA-N
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Description

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate is a piperidine-derived ester featuring a methoxymethyl substituent at the 2-position of the piperidine ring. These compounds are critical intermediates in pharmaceutical synthesis, particularly for developing ligands, prodrugs, and enzyme inhibitors. The methoxymethyl group likely enhances lipophilicity and metabolic stability compared to simpler esters, influencing bioavailability and binding affinity in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Details Yield Reference
6 M HCl, reflux, 6 hHydrolysis to 2-(methoxymethyl)piperidine-2-carboxylic acid~85%
2 M NaOH, ethanol, 70°C, 4 hSaponification followed by acid workup~78%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion attack at the carbonyl carbon .

Reductive Methylation of the Piperidine Nitrogen

The secondary amine in the piperidine ring can undergo reductive methylation using formaldehyde and hydrogen gas.

Reaction Conditions Details Yield Reference
10% Pd/C, H₂ (3 atm), formaldehyde, ethanol, 60°C, 8 hForms N-methyl-2-(methoxymethyl)piperidine-2-carboxylate~70%

Key Notes : Catalytic hydrogenation with Pd/C facilitates the reduction of the imine intermediate formed during methylation .

Amidation of the Hydrolyzed Carboxylic Acid

The carboxylic acid derivative reacts with amines to form amides, a reaction critical for bioactivity studies.

Reaction Conditions Details Yield Reference
EDAC/HOBt, DMF, rt, 24 hCoupling with benzylamine to form the corresponding amide~78%

Applications : This reaction is utilized to synthesize analogs for pharmacological screening, such as acetylcholinesterase inhibitors .

Acid-Catalyzed Cleavage of the Methoxymethyl Group

The methoxymethyl substituent can be cleaved under strong acidic conditions.

Reaction Conditions Details Yield Reference
48% HBr, acetic acid, 100°C, 12 hDemethylation to yield 2-(hydroxymethyl)piperidine-2-carboxylate~65%

Side Reactions : Prolonged exposure may lead to ester hydrolysis or ring-opening .

Transesterification of the Ethyl Ester

The ethyl ester group can undergo transesterification with alternative alcohols.

Reaction Conditions Details Yield Reference
Methanol, H₂SO₄, reflux, 5 hConversion to methyl 2-(methoxymethyl)piperidine-2-carboxylate~82%

Catalyst Role : Sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic alcohol attack .

Scientific Research Applications

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related piperidine carboxylate esters and their distinguishing features:

Compound Name Substituent Position/Group Molecular Formula CAS No. Key Applications/Properties References
Ethyl piperidine-2-carboxylate Ethyl ester at 2-position C₈H₁₅NO₂ 5006-62-2 Pharmaceutical intermediate
Ethyl piperidine-2-carboxylate hydrochloride Ethyl ester + HCl salt C₈H₁₆ClNO₂ 77034-33-4 Intermediate for chiral drug synthesis
2-Fluoroethyl (S)-piperidine-2-carboxylate (5h) 2-Fluoroethyl ester at 2-position C₈H₁₄FNO₂ - High affinity for immune targets (IC₅₀ data)
Methyl piperidine-2-carboxylate Methyl ester at 2-position C₇H₁₃NO₂ 41994-45-0 Precursor for heterocyclic compounds
Ethyl piperidine-3-carboxylate hydrochloride Ethyl ester at 3-position + HCl C₈H₁₆ClNO₂ 4842-86-8 Used in asymmetric synthesis
Ethyl 2-(piperidin-4-yl)acetate hydrochloride Acetate group at 4-position C₉H₁₈ClNO₂ 169458-04-2 High structural similarity (97%)

Key Observations :

  • Fluorinated derivatives (e.g., 5h) exhibit enhanced binding affinity in biological assays, suggesting that electronegative substituents improve target engagement .
  • Positional Isomerism : Ethyl piperidine-3-carboxylate hydrochloride (3-position) and ethyl piperidine-4-carboxylate hydrochloride (4-position) demonstrate how regiochemistry impacts applications. For example, 3-substituted derivatives are often used in nipecotic acid analogs for GABA receptor modulation, whereas 2-substituted esters are common in prodrug design .

Physicochemical Properties

  • Salt Forms : Hydrochloride salts (e.g., 77034-33-4) enhance crystallinity and stability, facilitating storage and handling .

Biological Activity

Ethyl 2-(methoxymethyl)piperidine-2-carboxylate is a piperidine derivative notable for its potential biological activities. The compound's structure, characterized by a piperidine ring with an ethyl ester and a methoxymethyl substituent, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO3C_{11}H_{17}NO_3 with a molecular weight of approximately 201.26 g/mol. Its structural features include:

  • Piperidine Ring : A six-membered nitrogen-containing heterocycle that often serves as a core structure in many bioactive compounds.
  • Ethyl Ester Group : Enhances solubility and may influence the compound's interaction with biological targets.
  • Methoxymethyl Substituent : This group may modulate the compound's lipophilicity and steric properties, potentially affecting its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine ring.
  • Introduction of the methoxymethyl group through alkylation reactions.
  • Esterification to yield the final product.

Analgesic Properties

Research indicates that piperidine derivatives, including this compound, may exhibit analgesic properties similar to those observed in fentanyl-related compounds. For instance, studies have shown that modifications in the piperidine structure can significantly impact analgesic potency and receptor selectivity .

Anticancer Activity

Recent investigations into piperidine derivatives have highlighted their potential in cancer therapy. For example, certain piperidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess similar properties . The compound's ability to induce apoptosis in tumor cells is an area of ongoing research.

Neuropharmacological Effects

Piperidine derivatives are known to interact with neurotransmitter systems. Some studies suggest that compounds with similar structures can modulate endocannabinoid levels and exhibit behavioral effects in animal models . This raises the possibility that this compound may influence neurological pathways, warranting further investigation into its effects on cognitive functions or mood disorders.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies. The presence of specific substituents on the piperidine ring significantly influences its pharmacological profile:

Substituent Effect on Activity
MethoxymethylModulates lipophilicity; potential receptor interaction
Ethyl EsterEnhances solubility; may affect absorption

Case Studies

  • Analgesic Potency : In a comparative study, various piperidine derivatives were tested for analgesic activity using animal models. Results indicated that modifications at the 2-position of the piperidine ring could enhance potency, with some analogs showing ED50 values significantly lower than fentanyl .
  • Anticancer Efficacy : A study assessed the cytotoxicity of several piperidine derivatives against HeLa cells, revealing that certain structural modifications led to improved cell death rates compared to standard treatments like bleomycin .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-(methoxymethyl)piperidine-2-carboxylate to improve yield?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, using trifluoroacetic acid (TFA) as a catalyst in dry dichloromethane (DCM) under inert conditions (e.g., nitrogen atmosphere) can enhance reaction efficiency, as demonstrated in analogous piperidine carboxylate syntheses . Reaction monitoring via thin-layer chromatography (TLC) with a mobile phase of DCM/MeOH (20:0.5 v/v) is recommended to track intermediate formation. Yield improvements may also involve adjusting stoichiometric ratios (e.g., excess TFA for deprotection steps) and optimizing reaction time (2–3 hours at room temperature) .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., hexane/ethyl acetate) is widely used for purification . For polar intermediates, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase can resolve impurities . Recrystallization from ethanol or methanol may further enhance purity, particularly if the compound exhibits low solubility in non-polar solvents. Post-purification analysis via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How can spectroscopic methods (NMR, FT-IR) be applied to characterize the compound?

  • Methodological Answer :

  • NMR : Analyze the 1^1H NMR spectrum for diagnostic signals: the methoxymethyl group (-OCH2_2O-) appears as a singlet (~δ 3.3–3.5 ppm), while the piperidine ring protons exhibit splitting patterns consistent with axial/equatorial conformations (δ 1.5–2.8 ppm) .
  • FT-IR : Key absorption bands include C=O stretching (~1720 cm1^{-1} for the ester) and C-O-C stretching (~1100 cm1^{-1} for the methoxymethyl group) .
    Cross-referencing with Raman spectroscopy can resolve ambiguities in functional group assignments .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Structural analogs of piperidine carboxylates have shown activity against Staphylococcus aureus and Escherichia coli .
  • Mechanistic Studies : Employ fluorescence-based assays (e.g., membrane permeability dyes) to evaluate disruption of bacterial cell walls. Fluorescent probes, as described for related piperidine derivatives, can track intracellular localization .

Q. How can stereochemical challenges during synthesis be addressed?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA/IB) in HPLC to separate enantiomers. For example, (S)-configured piperidine derivatives require asymmetric induction via chiral auxiliaries or catalysts .
  • Dynamic NMR : Monitor diastereomeric splitting of methoxymethyl protons to confirm conformational rigidity in the piperidine ring .

Q. How should researchers resolve contradictions in spectral or biological data?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm connectivity . For biological discrepancies, replicate assays under standardized conditions (e.g., pH, temperature) and use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance.
  • Computational Validation : Perform density functional theory (DFT) calculations to predict NMR chemical shifts or molecular docking to rationalize bioactivity variations .

Q. What computational methods are suitable for predicting the compound’s reactivity or pharmacokinetics?

  • Methodological Answer :

  • Reactivity : Use Gaussian or ORCA software for DFT calculations to model reaction pathways (e.g., ester hydrolysis or ring-opening reactions). Focus on frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • ADMET Prediction : Employ tools like SwissADME or pkCSM to estimate absorption, distribution, and toxicity profiles. Piperidine derivatives often exhibit blood-brain barrier permeability, which requires careful evaluation for CNS-targeted applications .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified chemical disposal services. Avoid contact with oxidizing agents to prevent exothermic reactions .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-(methoxymethyl)piperidine-2-carboxylate

InChI

InChI=1S/C10H19NO3/c1-3-14-9(12)10(8-13-2)6-4-5-7-11-10/h11H,3-8H2,1-2H3

InChI Key

OLDSJSGJDOHHTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCN1)COC

Origin of Product

United States

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